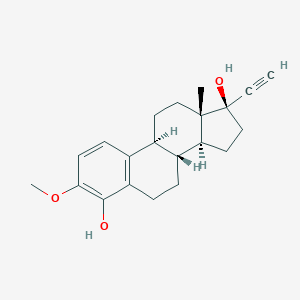

4-Hydroxy Mestranol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-4,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-4-21(23)12-10-17-15-5-6-16-13(7-8-18(24-3)19(16)22)14(15)9-11-20(17,21)2/h1,7-8,14-15,17,22-23H,5-6,9-12H2,2-3H3/t14-,15-,17+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAITNKTWXKYDH-QOGIMEQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647671 | |

| Record name | (17alpha)-3-Methoxy-19-norpregna-1,3,5(10)-trien-20-yne-4,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65694-22-6 | |

| Record name | (17alpha)-3-Methoxy-19-norpregna-1,3,5(10)-trien-20-yne-4,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Biological Activity of 4-Hydroxy Mestranol

Introduction: Unveiling a Key Catechol Metabolite

Mestranol (3-methoxy-17α-ethinylestradiol) is a synthetic estrogen that has been a component of oral contraceptives for decades.[1] However, Mestranol itself is a biologically inert prodrug.[2] Its estrogenic effects are manifested only after hepatic O-demethylation to its active metabolite, ethinylestradiol (EE), a process primarily mediated by the cytochrome P450 enzyme CYP2C9.[3][4]

Beyond this primary activation step, Mestranol undergoes further phase I metabolism, including aromatic hydroxylation at the C2 and C4 positions to form catechol estrogens. This guide focuses on one of these critical metabolites: 4-Hydroxy Mestranol. Catechol estrogens are a class of metabolites under intense investigation due to their distinct biological activities, which can differ significantly from the parent compound. Notably, 4-hydroxylated estrogens are generally more potent than their 2-hydroxylated counterparts and are implicated in both physiological and pathophysiological processes.[5][6]

This document provides an in-depth technical framework for researchers, scientists, and drug development professionals to understand and evaluate the biological activity of this compound. We will explore its metabolic origins, molecular mechanisms, and the validated experimental systems required for its characterization, moving beyond a simple recitation of facts to explain the causality behind robust scientific investigation.

Section 1: Metabolic Fate of Mestranol

The journey from the ingested prodrug Mestranol to the active metabolite this compound involves sequential enzymatic processes primarily in the liver. Understanding this pathway is crucial for interpreting its biological significance.

-

Step 1: Activation via O-Demethylation: The initial and rate-limiting step for Mestranol's bioactivity is the removal of the 3-methoxy group to form ethinylestradiol. Pharmacokinetic studies show that a 50 µg dose of Mestranol is approximately bioequivalent to a 35 µg dose of ethinylestradiol.[7]

-

Step 2: Aromatic Hydroxylation: Ethinylestradiol, and potentially Mestranol itself, can then be hydroxylated by Cytochrome P450 enzymes at either the C2 or C4 position of the aromatic A-ring. This creates the catechol estrogens 2-hydroxyethinylestradiol and 4-hydroxyethinylestradiol. The formation of this compound represents a direct hydroxylation of the Mestranol molecule.

The following diagram illustrates this metabolic conversion, a critical pathway for understanding the compound's genesis in vivo.

Caption: Metabolic activation and hydroxylation pathway of Mestranol.

Section 2: Molecular Mechanism of Action: Interaction with Estrogen Receptors

The biological effects of this compound are mediated primarily through its interaction with the nuclear estrogen receptors, ERα and ERβ. Upon binding, the ligand-receptor complex undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.[8]

While specific binding affinity data for this compound is not widely published, data from related endogenous catechol estrogens provide a strong predictive framework. 4-hydroxylated estrogens consistently demonstrate higher binding affinity and estrogenic potency compared to their 2-hydroxylated isomers.[5][9] For instance, 4-hydroxyestrone has a significantly higher relative binding affinity (RBA) for the estrogen receptor and greater uterotrophic activity than 2-hydroxyestrone.[6][9] It is therefore hypothesized that this compound is a potent estrogen receptor agonist.

Caption: A tiered workflow for characterizing the biological activity of this compound.

Section 5: Toxicological Profile and Clinical Relevance

The formation of catechol estrogens is a double-edged sword. While they possess hormonal activity, their catechol structure makes them susceptible to oxidation, forming highly reactive semiquinone and quinone intermediates. [5] Redox Cycling and Oxidative Stress: These quinone species can participate in redox cycling, a process that consumes reducing equivalents (like NADPH) and generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. [10]This can lead to oxidative damage to cellular macromolecules, including lipids, proteins, and DNA. This mechanism is a hypothesized contributor to estrogen-induced carcinogenesis. [10] Genotoxicity: While Mestranol itself has shown evidence of genotoxicity in some assays, such as inducing chromosome aberrations and sister chromatid exchanges in vitro and in vivo, its mutagenicity in bacterial assays (Ames test) was not significant. [11]The genotoxic potential of its catechol metabolites, including this compound, warrants specific investigation, as the formation of DNA-reactive quinones is a known hazard for this class of compounds.

The potential for this compound to contribute to the adverse effects associated with long-term estrogen therapy, such as an increased risk of thromboembolism and certain cancers, must be considered in the context of its metabolic prevalence and estrogenic potency. [12]

Conclusion

This compound is a key catechol metabolite of the synthetic prodrug Mestranol. Based on established structure-activity relationships for catechol estrogens, it is predicted to be a potent estrogen receptor agonist. A comprehensive evaluation of its biological activity requires a multi-tiered, logical approach that builds from molecular interaction to cellular response and finally to systemic physiological effects.

By employing a suite of validated assays—including receptor binding, reporter gene activation, cell proliferation, and the in vivo uterotrophic bioassay—researchers can precisely quantify its binding affinity, transcriptional potency, and physiological impact. This rigorous, evidence-based framework is essential for accurately defining the biological and toxicological profile of this compound and understanding its role in the broader pharmacology of its parent compound.

References

-

National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. NTP. [Link]

-

Hsieh, Y.-C., et al. (2012). Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. PMC. [Link]

-

Wikipedia. E-SCREEN. [Link]

-

ResearchGate. The estrogen response element (ERE)3–luciferase-based assay. [Link]

-

Rogers, J. M., & Denison, M. S. (2000). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Toxicological Sciences. [Link]

-

U.S. Environmental Protection Agency. Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. EPA NEPIS. [Link]

-

Mohanasundaram, S. M., et al. (2020). Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors. MDPI. [Link]

-

U.S. Environmental Protection Agency. Estrogen Receptor Binding. [Link]

-

Odum, J., et al. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. PubMed. [Link]

-

Kanno, J., et al. (2001). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. PubMed. [Link]

-

National Toxicology Program. (2014). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. NTP. [Link]

-

INDIGO Biosciences. Human ERα Reporter Assay Kit. [Link]

-

Leusch, F. D., et al. (2006). Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen). PubMed. [Link]

-

ResearchGate. Luciferase activity in transgenic lines with germ-line transmission of ERE-reporter genes. [Link]

-

Villalobos, M., et al. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. PMC. [Link]

-

Regulations.gov. Story of the Uterotrophic Assay. [Link]

-

Wikipedia. Catechol estrogen. [Link]

-

ResearchGate. Relative Potencies of Estrogens in the Oral Uterotrophic Bioassay. [Link]

-

Wikipedia. Catechol estrogen. [Link]

-

DrugInfoSys.com. Mestranol - Drug Monograph. [Link]

-

Semantic Scholar. The E-screen assay: a comparison of different MCF7 cell stocks. [Link]

-

Ohno, M., et al. (2002). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. PubMed. [Link]

-

Kappus, H., et al. (1973). Affinity of ethynyl-estradiol and mestranol for the uterine estrogen receptor and for the microsomal mixed function oxidase of the liver. PubMed. [Link]

-

Kelly, R. W., & Abel, M. H. (1980). Catechol estrogens stimulate uterine prostaglandin production. PubMed. [Link]

-

Eisenfeld, A. (1974). Oral contraceptives: ethinyl estradiol binds with higher affinity than mestranol to macromolecules from the sites of anti-fertility action. PubMed. [Link]

-

Schreihofer, D. A., et al. (2001). The catechol estrogen, 4-hydroxyestrone, has tissue-specific estrogen actions. PubMed. [Link]

-

Okoh, V., et al. (2011). Catechol metabolites of endogenous estrogens induce redox cycling and generate reactive oxygen species in breast epithelial cells. PubMed. [Link]

-

Teter, J., & Krzywdziński, K. (1971). [Comparative studies of the estrogenic potency of mestranol and stilbestrol]. PubMed. [Link]

-

ResearchGate. Dose-response curve fit of mestranol on hER mediated transactivation. [Link]

-

Das, A., & Singh, G. (1994). In Vitro and in Vivo Genotoxicity Evaluation of Hormonal Drugs v. Mestranol. PubMed. [Link]

-

Brossi, A., et al. (1982). Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. PubMed. [Link]

-

Schwartz, U., & Hammerstein, J. (1973). The Estrogenic Potency of Ethinylestradiol and Mestranol--A Comparative Study. PubMed. [Link]

-

Goldzieher, J. W., & Fotherby, K. (1990). Pharmacokinetics of ethinyl estradiol and mestranol. PubMed. [Link]

-

Lee, K., et al. (2014). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. [Link]

-

ResearchGate. Synthesis and biological activity of compounds based on 4-hydroxycoumarin. [Link]

-

Lebech, P. E., et al. (1971). Comparison of ethinylestradiol and mestranol in sequential-type oral contraceptives in their effects on blood glucose and serum insulin in oral glucose tolerance tests. PubMed. [Link]

-

ResearchGate. Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. [Link]

-

MDPI. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. [Link]

-

ResearchGate. Quantitative Comparisons of in Vitro Assays for Estrogenic Activities. [Link]

Sources

- 1. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. E-SCREEN - Wikipedia [en.wikipedia.org]

- 4. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catechol estrogen - Wikipedia [en.wikipedia.org]

- 6. The catechol estrogen, 4-hydroxyestrone, has tissue-specific estrogen actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Catechol estrogen [medbox.iiab.me]

- 10. Catechol metabolites of endogenous estrogens induce redox cycling and generate reactive oxygen species in breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo genotoxicity evaluation of hormonal drugs v. mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eco.korea.ac.kr [eco.korea.ac.kr]

An In-depth Technical Guide to 4-Hydroxy Mestranol: Discovery, and History

This guide provides a comprehensive technical overview of 4-Hydroxy Mestranol, a significant metabolite of the synthetic estrogen, Mestranol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the historical context of its parent compound, the scientific basis for its formation, its synthesis, and the analytical methodologies required for its study.

Introduction: The Legacy of Mestranol

To understand the significance of this compound, one must first appreciate the historical context of its parent compound, Mestranol. Mestranol (ethinylestradiol 3-methyl ether) was a pivotal component in the development of the first combined oral contraceptives.[1][2] It is a prodrug that, after oral administration, undergoes demethylation in the liver to form the biologically active estrogen, ethinylestradiol.[1][2][3] This metabolic activation is a critical step in its contraceptive efficacy. The study of Mestranol's metabolism has been a subject of research for decades, aiming to understand its pharmacokinetic profile and identify all its metabolic byproducts.

The Discovery and In Vivo Formation of this compound

The direct discovery of this compound as a metabolite has been a process of deduction and indirect evidence rather than a singular, celebrated event. Early metabolic studies of Mestranol in the 1970s laid the groundwork for understanding its biotransformation. A key study involving the oral administration of radiolabeled Mestranol (4-³H and 4-¹⁴C) to women provided strong evidence for hydroxylation at the C4 position of the steroid's A-ring.[4] Researchers observed the liberation of tritium (³H) into the body's water pool, a phenomenon indicative of a metabolic reaction occurring at the C4 position.[4] While this study successfully identified 2-hydroxy-17α-ethynylestradiol as a urinary metabolite, the direct isolation of this compound from in vivo samples was not reported at the time.[4]

The formation of this compound is a Phase I metabolic reaction, catalyzed by cytochrome P450 (CYP) enzymes in the liver. The hydroxylation of the aromatic A-ring of estrogens is a well-established metabolic pathway. For endogenous estrogens like estradiol, this process leads to the formation of catechol estrogens (2-hydroxyestrogens) and 4-hydroxyestrogens. These hydroxylated metabolites can have their own distinct biological activities.[5] Given this precedent, the formation of this compound from Mestranol is a biochemically plausible and expected metabolic step.

The metabolic pathway can be visualized as follows:

Caption: Metabolic pathways of Mestranol.

Synthesis of this compound

The chemical synthesis of this compound is crucial for its pharmacological evaluation and for its use as an analytical standard. The following is a generalized protocol based on established methods for the hydroxylation of aromatic steroids.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from Mestranol via aromatic hydroxylation.

Materials:

-

Mestranol

-

Anhydrous dichloromethane (DCM)

-

A suitable oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA) or a specialized hydroxylating reagent)

-

Inert gas (Argon or Nitrogen)

-

Quenching agent (e.g., sodium thiosulfate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve Mestranol in anhydrous DCM.

-

Reaction: Cool the solution to 0°C in an ice bath. Add the oxidizing agent portion-wise over a period of 30 minutes. The reaction is monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

-

Quenching: Once the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate this compound.

-

Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Pharmacological Significance

The biological activity of this compound has not been extensively characterized in the scientific literature. However, based on the structure-activity relationships of other 4-hydroxylated estrogens, several predictions can be made.

Hydroxylation of the estrogen A-ring can significantly modulate biological activity. For instance, 4-hydroxyestradiol, a metabolite of estradiol, has been shown to possess potent estrogenic activity and has also been implicated in carcinogenic pathways due to its ability to form quinones that can damage DNA.[5]

It is plausible that this compound could exhibit estrogenic activity by binding to estrogen receptors (ERα and ERβ). The presence of the hydroxyl group at the C4 position may alter its binding affinity and selectivity for the estrogen receptors compared to its parent compound (after demethylation to ethinylestradiol). Further research is required to elucidate the specific pharmacological profile of this compound, including its estrogenic potency, potential progestogenic or anti-estrogenic effects, and its metabolic fate.

The potential for this compound to undergo further metabolism to reactive quinone species, similar to other 4-hydroxylated estrogens, warrants investigation into its toxicological profile.

Analytical Methodologies for the Quantification of this compound

The reliable quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. Given its expected low concentrations, a highly sensitive and specific analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose.[6]

Experimental Workflow: LC-MS/MS Quantification of this compound in Plasma

Caption: Workflow for LC-MS/MS analysis.

1. Sample Preparation:

-

Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound). Vortex to precipitate proteins.

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode (to be optimized).

-

Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by infusion of the pure compounds.

-

3. Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants. The concentration of this compound in the plasma samples is then determined from this curve.

Quantitative Data Summary (Hypothetical LC-MS/MS Parameters):

| Parameter | Value |

| Analyte | This compound |

| Internal Standard | d₃-4-Hydroxy Mestranol |

| Precursor Ion (m/z) | To be determined |

| Product Ion (m/z) | To be determined |

| Collision Energy (eV) | To be determined |

| Retention Time (min) | To be determined |

Future Directions

The study of this compound is an area ripe for further investigation. Key future research directions should include:

-

Definitive In Vivo Identification: The unequivocal identification and quantification of this compound in human plasma and urine following Mestranol administration.

-

Pharmacological Characterization: A thorough investigation of its binding affinity to estrogen receptors, and its in vitro and in vivo estrogenic and other hormonal activities.

-

Toxicological Assessment: Evaluation of its potential to form reactive quinones and its associated genotoxicity and carcinogenicity.

-

Enzyme Phenotyping: Identification of the specific CYP450 enzymes responsible for its formation to predict potential drug-drug interactions.

Conclusion

This compound is a predicted and likely metabolite of the historically significant synthetic estrogen, Mestranol. While its definitive discovery and in-depth pharmacological characterization are not yet fully elucidated in the scientific literature, the foundational knowledge of steroid metabolism provides a strong basis for its existence and potential biological relevance. The synthesis and analytical methodologies outlined in this guide provide the necessary tools for the scientific community to further investigate the role of this metabolite in the overall pharmacology and toxicology of Mestranol.

References

-

Williams, J. G., Longcope, C., & Williams, K. I. (1975). Metabolism of 4-3-H- and 4-14-C-17alpha-ethynylestradiol 3-methyl ether (mestranol) by women. Steroids, 25(3), 343–354. [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 20(11), 19856–19885. [Link]

-

Mestranol. (2023). In Wikipedia. [Link]

-

Synthesis and biological activity of compounds based on 4-hydroxycoumarin. ResearchGate. [Link]

-

Synthesis and biological activity of compounds based on 4-hydroxycoumarin. ResearchGate. [Link]

-

Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2537. [Link]

-

Mestranol. Drug Index. [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. LGC Ltd. [Link]

-

Schmider, J., Greenblatt, D. J., von Moltke, L. L., Karsov, D., & Shader, R. I. (1997). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. The Journal of Clinical Pharmacology, 37(3), 193–200. [Link]

-

A Complete Study of Farrerol Metabolites Produced In Vivo and In Vitro. Molecules, 25(16), 3734. [Link]

-

Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies. ACS Omega, 7(32), 28181–28193. [Link]

-

This compound. Pharmaffiliates. [Link]

-

Johnson, M. D., Zuo, H., Lee, K. H., Trebley, J. P., Rae, J. M., Weatherman, R. V., ... & Skaar, T. C. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Breast Cancer Research and Treatment, 85(2), 151–159. [Link]

-

Development and validation of a liquid chromatography mass spectrometry (LC/MS/MS) assay for the determination of plasma 4β-hydroxycholesterol in HIV-infected children in Africa. University of Cape Town. [Link]

-

Clinical LC-MS/MS Systems: Analytical Capabilities. Waters Corporation. [Link]

-

Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater. Journal of Environmental Exposure Assessment, 1, 12. [Link]

-

Miao, S., Yang, F., Wang, Y., Shao, C., Zava, D. T., Ding, Q., & Shi, Y. E. (2018). 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer. American journal of translational research, 10(3), 897–911. [Link]

-

Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies. [Link]

Sources

- 1. Mestranol - Wikipedia [en.wikipedia.org]

- 2. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metabolism of 4-3-H- and 4-14-C-17alpha-ethynylestradiol 3-methyl ether (mestranol) by women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to Determining the Estrogen Receptor Binding Affinity of 4-Hydroxy Mestranol

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the estrogen receptor (ER) binding affinity of 4-Hydroxy Mestranol, a catechol metabolite of the synthetic estrogen, Mestranol. While Mestranol itself is a prodrug requiring hepatic demethylation to the highly active Ethinyl Estradiol, its hydroxylated metabolites represent a class of compounds with potentially distinct biological activities.[1][2] Understanding the direct interaction of these metabolites with estrogen receptors (ERα and ERβ) is critical for a complete pharmacological profile. This document details the core principles of competitive radioligand binding assays, provides a field-proven, step-by-step experimental protocol for determining the Relative Binding Affinity (RBA), and offers insights into data interpretation and assay validation. The methodologies described herein are grounded in authoritative protocols to ensure scientific integrity and reproducibility.

Introduction: The Pharmacological Context of this compound

Mestranol, the 3-methyl ether of Ethinyl Estradiol, was a foundational component in early oral contraceptives.[3] It is now well-established that Mestranol is a biologically inactive prodrug that exerts its estrogenic effects after hepatic O-demethylation to the potent estrogen, Ethinyl Estradiol.[1][4] The conversion efficiency is approximately 70%, meaning a 50 µg dose of Mestranol is pharmacokinetically equivalent to about 35 µg of Ethinyl Estradiol.[3][5]

Beyond this primary activation pathway, Mestranol can undergo aromatic hydroxylation, catalyzed by cytochrome P450 enzymes, to form catechol metabolites such as 2-Hydroxy Mestranol and this compound.[6] The presence of a free phenolic hydroxyl group is a key structural feature for high-affinity binding to the estrogen receptor.[7] While Mestranol's ether group at the C3 position significantly reduces its affinity, the introduction of a hydroxyl group at the C4 position in this compound suggests a potentially high affinity for the estrogen receptor.

Quantifying this binding affinity is essential for elucidating the complete endocrine profile of Mestranol, assessing potential off-target effects, and understanding its metabolic fate. This guide provides the technical means to achieve this through a validated in-vitro competitive binding assay.

Core Principles of the Estrogen Receptor Competitive Binding Assay

The determination of a compound's binding affinity for the estrogen receptor is most commonly achieved through a competitive radioligand binding assay.[8][9] This technique is a robust screening tool for identifying chemicals with potential estrogenic or anti-estrogenic properties.[8]

The foundational principle is competition: A fixed concentration of a high-affinity radiolabeled estrogen (typically [³H]17β-estradiol) is incubated with a source of estrogen receptors (such as rat uterine cytosol) in the presence of varying concentrations of the unlabeled test compound (the "competitor," i.e., this compound).[10]

The test compound will compete with the radioligand for the finite number of binding sites on the receptor. At high concentrations, a potent competitor will displace most of the radioligand, resulting in low measured radioactivity. Conversely, a weak competitor will fail to displace the radioligand, resulting in high measured radioactivity.

By plotting the percentage of bound radioligand against the log of the competitor concentration, a sigmoidal dose-response curve is generated. From this curve, two key metrics are derived:

-

IC50 (Inhibitory Concentration 50%): The molar concentration of the test compound that displaces 50% of the specifically bound radioligand.[8][10]

-

Relative Binding Affinity (RBA): A ratio that compares the potency of the test compound to that of a standard, typically 17β-estradiol (whose RBA is set to 100). It is calculated as: RBA = (IC50 of 17β-estradiol / IC50 of Test Compound) x 100

Experimental Protocol: Determination of ER Binding Affinity

This protocol is a synthesized methodology based on established and validated procedures from the National Toxicology Program and the U.S. Environmental Protection Agency.[8][11] It is designed as a self-validating system, incorporating necessary controls and characterization steps.

Part A: Preparation of Rat Uterine Cytosol (ER Source)

The causal logic for using this specific tissue preparation is to obtain a rich, native source of estrogen receptors with minimal endogenous hormonal interference.

-

Animal Model: Utilize female Sprague-Dawley rats (85-100 days old) that were ovariectomized 7-10 days prior to the experiment.[11] This waiting period is critical to ensure the depletion of endogenous estrogens, which would otherwise interfere with the assay.

-

Tissue Collection: Humanely euthanize the animals and immediately excise the uteri. All subsequent steps must be performed at 4°C to minimize proteolytic degradation of the receptors.[11]

-

Buffer Preparation: Prepare TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4). Dithiothreitol (DTT) should be added just before use to maintain its reducing activity, which protects the receptor's sulfhydryl groups.[8]

-

Homogenization: Weigh the pooled uteri and homogenize in ice-cold TEDG buffer. The homogenization process should be conducted in an ice-cold water bath to prevent heating.[8]

-

Centrifugation:

-

Perform an initial centrifugation at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction and cellular debris.[8]

-

Carefully transfer the supernatant to pre-cooled ultracentrifuge tubes and centrifuge at 105,000 x g for 60 minutes at 4°C. This crucial step pellets the microsomal fraction, leaving the cytosolic fraction (containing the soluble estrogen receptors) as the supernatant.[8]

-

-

Storage: Collect the final supernatant (cytosol). Determine the total protein concentration using a standard method (e.g., Bradford assay). Aliquot the cytosol for immediate use or snap-freeze in liquid nitrogen for storage at -80°C.

Part B: Saturation Binding Experiment (Assay Validation)

Before testing the competitor, it is imperative to characterize the receptor preparation to ensure its quality. This is achieved by measuring the equilibrium binding of increasing concentrations of the radioligand ([³H]17β-estradiol) to determine the receptor's affinity (Kd) and concentration (Bmax).[7][10]

Part C: Competitive Binding Experiment Workflow

-

Preparation of Reagents:

-

Radioligand: Prepare a working solution of [³H]17β-estradiol in TEDG buffer. A final assay concentration of 0.5-1.0 nM is a typical starting point.[8]

-

Competitors: Prepare serial dilutions of unlabeled 17β-estradiol (the reference standard) and this compound in the appropriate solvent (e.g., ethanol), followed by dilution in TEDG buffer. Suggested concentration ranges are 1 x 10⁻¹¹ to 1 x 10⁻⁷ M for high-affinity compounds.[8]

-

Controls: Include a known weak positive control (e.g., norethynodrel) and a negative control (e.g., the androgen R1881).[8][10]

-

-

Assay Setup: In triplicate, combine the following in assay tubes:

-

Incubation: Incubate the tubes at 4°C for 18-24 hours. This extended, cold incubation allows the binding reaction to reach equilibrium while minimizing receptor degradation.[9]

-

Separation of Bound and Free Ligand:

-

Prepare a cold slurry of hydroxylapatite (HAP) in Tris buffer.[9]

-

Add the HAP slurry to each assay tube and incubate on ice with intermittent vortexing. HAP binds the receptor-ligand complex, allowing for its separation from the unbound radioligand.

-

Centrifuge the tubes to pellet the HAP-receptor complex.

-

Wash the pellet multiple times with cold buffer to remove any remaining free radioligand.

-

-

Quantification:

-

Resuspend the final HAP pellet in ethanol.

-

Transfer the suspension to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Workflow Visualization

Caption: Workflow for ER Competitive Binding Assay.

Data Analysis and Interpretation

-

Data Normalization: Plot the data as the percentage of [³H]17β-estradiol bound versus the molar concentration (log scale) of the competitor.[8]

-

Curve Fitting: Use a non-linear regression analysis to fit the data to a four-parameter logistic (sigmoidal) curve. This will provide an accurate determination of the IC50 value.[10]

-

RBA Calculation: Calculate the RBA for this compound using the formula provided in Section 2.0, with 17β-estradiol serving as the 100% reference.

-

Interpretation: While specific quantitative data for this compound is not widely published, the structural presence of a phenolic hydroxyl group suggests it will have a significantly higher binding affinity than its parent compound, Mestranol. Its affinity is likely to be comparable to other catechol estrogens. For context, the table below summarizes the known affinities of related compounds.

Table 1: Comparative Estrogen Receptor Binding Affinities

| Compound | Class | RBA (%) vs. 17β-Estradiol | Key Structural Feature | Reference |

| 17β-Estradiol (E2) | Endogenous Estrogen | 100 (by definition) | Phenolic A-ring, 17β-hydroxyl | |

| Ethinyl Estradiol (EE2) | Synthetic Estrogen | ~121 | Phenolic A-ring, 17α-ethinyl group | |

| Mestranol | Synthetic Prodrug | ~0.35 | Methoxy group at C3 (no free hydroxyl) | |

| This compound | Mestranol Metabolite | Data Not Available | Methoxy at C3, Hydroxyl at C4 | N/A |

| 4-Hydroxytamoxifen | SERM Metabolite | ~399 | Phenolic hydroxyl group |

Note: RBA values can vary between studies and assay conditions. The values presented are for comparative purposes.

The data clearly illustrates the critical role of the free phenolic hydroxyl group. Mestranol, with its C3 position blocked by a methyl ether, has a very low RBA of 0.35. In contrast, Ethinyl Estradiol, its active metabolite with a free hydroxyl, has an RBA greater than estradiol itself. Similarly, the metabolite 4-Hydroxytamoxifen binds with extremely high affinity. Therefore, it is scientifically sound to hypothesize that this compound will exhibit a potent binding affinity for the estrogen receptor, warranting the experimental determination outlined in this guide.

Conclusion

This technical guide provides a robust, scientifically grounded methodology for determining the estrogen receptor binding affinity of this compound. By adhering to a validated competitive radioligand binding assay protocol, researchers can accurately quantify the IC50 and RBA of this key metabolite. This data is crucial for building a comprehensive pharmacological profile of Mestranol, contributing to a deeper understanding of its endocrine activity, and providing valuable insights for drug development and safety assessment. The emphasis on assay validation, proper controls, and causal understanding of the protocol steps ensures the generation of high-integrity, reproducible data.

References

-

National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]

-

Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138–153. [Link]

-

Kappus, H., Bolt, H. M., & Remmer, H. (1973). Affinity of ethynyl-estradiol and mestranol for the uterine estrogen receptor and for the microsomal mixed function oxidase of the liver. The Journal of Steroid Biochemistry, 4(2), 121–128. [Link]

- Borgna, J. L., & Rochefort, H. (1981). Hydroxylated metabolites of tamoxifen are formed in vivo and bound to estrogen receptor in target tissues. The Journal of Biological Chemistry, 256(2), 859–868.

-

Ball, P., Haupt, M., & Knuppen, R. (1977). Synthesis of 2-hydroxy and 4-hydroxymestranol. Journal of Medicinal Chemistry, 20(8), 1112-1115. [Link]

-

Interagency Coordinating Committee on the Validation of Alternative Methods. (2003). ICCVAM-Recommended Test Method Protocol: Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC). [Link]

- Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997). The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Steroids, 62(3), 268–303.

-

United States Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

-

United States Environmental Protection Agency. (2011). Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure. [Link]

-

Coe, P. F., Borgna, J. L., & Rochefort, H. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Biopharmaceutics & Drug Disposition, 2(4), 381–390. [Link]

-

Wikipedia. (n.d.). Mestranol. [Link]

-

DrugInfoSys. (n.d.). Mestranol - Drug Monograph. [Link]

-

Humanitas.net. (n.d.). Mestranol. [Link]

-

Gu, J., & Gentry, B. (2002). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. Drug Metabolism and Disposition, 30(1), 73-77. [Link]

-

Pediatric Oncall. (n.d.). Mestranol. [Link]

-

Goldzieher, J. W., & Fotherby, K. (1990). Pharmacokinetics of ethinyl estradiol and mestranol. American Journal of Obstetrics and Gynecology, 163(6 Pt 2), 2114–2119. [Link]

Sources

- 1. iris.uniroma1.it [iris.uniroma1.it]

- 2. Synthesis and biological evaluation of 4-(hydroxyalkyl)estradiols and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Affinity of ethynyl-estradiol and mestranol for the uterine estrogen receptor and for the microsomal mixed function oxidase of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pjmhsonline.com [pjmhsonline.com]

- 6. Top 78 Journal of Steroid Biochemistry papers published in 1973 [scispace.com]

- 7. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mestranol | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 9. Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Estrogenic Potency of 4-Hydroxy Mestranol

Abstract

This technical guide provides a comprehensive analysis of the in vitro estrogenic potency of 4-Hydroxy Mestranol, a potential metabolite of the synthetic estrogen Mestranol. We delve into the metabolic fate of Mestranol, highlighting the primary role of its O-demethylated product, ethinylestradiol, as the principal active estrogen. The guide explores the likely estrogenic activity of this compound through the lens of established structure-activity relationships, particularly the effects of A-ring hydroxylation on estrogen receptor binding and transactivation. Detailed, field-proven protocols for key in vitro assays—Estrogen Receptor (ER) Competitive Binding, E-SCREEN Cell Proliferation, and Estrogen-Responsive Element (ERE) Reporter Gene Assays—are provided to empower researchers to quantitatively assess the potency of this and other related compounds. This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, pharmacology, and toxicology.

Introduction: Deconstructing the Estrogenic Profile of Mestranol and its Metabolites

Mestranol, the 3-methyl ether of ethinylestradiol, is a synthetic estrogen that has been historically significant in oral contraceptives.[1] From a pharmacological standpoint, Mestranol is a prodrug, requiring metabolic activation to exert its estrogenic effects.[1][2][3] The primary and most critical metabolic transformation is the O-demethylation of the C3-methoxy group in the liver, a reaction predominantly catalyzed by the cytochrome P450 enzyme, CYP2C9.[4] This conversion yields ethinylestradiol, a potent and orally bioavailable estrogen that is responsible for the majority of Mestranol's biological activity.[1][5] The conversion efficiency of Mestranol to ethinylestradiol is approximately 70%.[1]

While O-demethylation is the principal metabolic route, the potential for other modifications, such as aromatic hydroxylation, exists. The formation of catechol estrogens through hydroxylation at the C2 and C4 positions of the A-ring is a known metabolic pathway for endogenous estrogens like 17β-estradiol.[2] These hydroxylated metabolites can possess unique biological activities, ranging from weak estrogenicity to potential genotoxicity.[2]

This guide focuses on this compound, a putative metabolite formed through hydroxylation at the C4 position of Mestranol. While its synthesis and in vivo evaluation in rats have been reported, detailed in vitro potency data is not widely available in peer-reviewed literature.[6] A study involving radiolabeled Mestranol in women suggested that reactions at the C4 position are a minor pathway, accounting for a small percentage of the administered dose.[7] Nevertheless, understanding the potential estrogenic contribution of any metabolite is crucial for a comprehensive safety and efficacy assessment.

This guide will therefore:

-

Establish the metabolic context of this compound.

-

Infer its likely in vitro estrogenic potency based on established structure-activity relationships for related compounds.

-

Provide detailed, validated protocols for determining its estrogenic activity through key in vitro assays.

The Estrogenic Signaling Pathway: A Mechanistic Overview

The estrogenic activity of a compound is primarily mediated through its interaction with two subtypes of the estrogen receptor, ERα and ERβ, which are ligand-activated transcription factors.[5] The canonical pathway involves the following key steps:

-

Ligand Binding: The estrogenic compound diffuses into the target cell and binds to the ligand-binding domain (LBD) of the ER located in the cytoplasm or nucleus.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins and the formation of ER homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

-

Nuclear Translocation and DNA Binding: The ER dimer translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Transcriptional Activation: The DNA-bound ER dimer recruits co-activator proteins, which facilitate the assembly of the transcriptional machinery, leading to the transcription of estrogen-responsive genes. These genes are involved in a myriad of physiological processes, including cell proliferation, differentiation, and survival.

The following diagram illustrates this classical genomic signaling pathway:

Caption: Classical genomic estrogen signaling pathway.

Predicted Estrogenic Potency of this compound

Direct quantitative data on the in vitro estrogenic potency of this compound is scarce. However, we can make a scientifically grounded prediction based on the known structure-activity relationships of related estrogens:

-

Role of the 3-OH Group: The phenolic hydroxyl group at the C3 position of the A-ring is a critical determinant of high-affinity binding to the estrogen receptor. Mestranol, with its C3-methoxy group, exhibits very low binding affinity for the ER.[2] Its biological activity is almost entirely dependent on its conversion to ethinylestradiol, which possesses the crucial 3-OH group.

-

Effect of 4-Hydroxylation: Studies on 4-hydroxyestradiol, a metabolite of 17β-estradiol, have shown that it has a weaker affinity for the estrogen receptor compared to the parent hormone.[7] Similarly, synthetic 4-(hydroxyalkyl)estradiols also exhibit reduced ER binding affinity.[7] This suggests that the introduction of a hydroxyl group at the C4 position sterically hinders the optimal interaction with the ligand-binding pocket of the ER.

Based on these principles, it is highly probable that this compound, which retains the C3-methoxy group, would exhibit very low intrinsic estrogenic activity. Its potency would likely be significantly lower than that of ethinylestradiol and potentially even lower than Mestranol itself, as the addition of the 4-hydroxy group may not compensate for the lack of the essential 3-hydroxy moiety and could introduce further steric hindrance.

The following table summarizes the predicted and known relative estrogenic potencies of Mestranol and its key metabolites.

| Compound | Key Structural Feature | Primary Metabolic Fate | Predicted/Known ER Binding Affinity (Relative to Estradiol=100) | Predicted/Known In Vitro Estrogenic Potency |

| Mestranol | 3-Methoxy | O-demethylation to Ethinylestradiol | Very Low (0.1-2.3%)[2] | Very Low |

| Ethinylestradiol | 3-Hydroxy, 17α-Ethynyl | 2-Hydroxylation | High (75-190%)[2] | High |

| This compound | 3-Methoxy, 4-Hydroxy | Unknown | Predicted to be Very Low | Predicted to be Very Low |

| 17β-Estradiol | 3-Hydroxy, 17β-Hydroxy | 2- and 4-Hydroxylation | 100% (Reference) | High (Reference) |

Methodologies for Determining In Vitro Estrogenic Potency

To empirically determine the estrogenic potency of this compound, a tiered approach employing a series of validated in vitro assays is recommended. This multi-assay strategy provides a comprehensive assessment, from direct receptor interaction to downstream cellular responses.

The following diagram outlines a typical experimental workflow for assessing the estrogenic potential of a test compound.

Caption: Tiered workflow for in vitro estrogenicity testing.

Estrogen Receptor (ER) Competitive Binding Assay

Principle: This assay directly measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the ER. The relative binding affinity (RBA) is determined by comparing the concentration of the test compound required to displace 50% of the radiolabeled ligand (IC50) with that of a reference estrogen (e.g., 17β-estradiol).

Detailed Protocol:

-

Preparation of Rat Uterine Cytosol:

-

Uteri are collected from ovariectomized Sprague-Dawley rats (7-10 days post-ovariectomy) to ensure high levels of unoccupied ER.

-

The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the soluble ER.

-

Protein concentration of the cytosol is determined using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Reaction:

-

A constant amount of uterine cytosol (e.g., 100-200 µg of protein) and a fixed concentration of [³H]-17β-estradiol (e.g., 1 nM) are incubated in assay tubes.

-

Increasing concentrations of the unlabeled test compound (this compound) or a reference estrogen (17β-estradiol) are added to the tubes.

-

A tube with a large excess of unlabeled 17β-estradiol is included to determine non-specific binding.

-

The reaction is incubated to equilibrium (e.g., 18-24 hours at 4°C).

-

-

Separation of Bound and Free Ligand:

-

Dextran-coated charcoal is added to the tubes to adsorb the unbound radioligand.

-

The tubes are centrifuged, and the supernatant containing the ER-bound [³H]-17β-estradiol is collected.

-

-

Quantification and Data Analysis:

-

The radioactivity in the supernatant is measured using a liquid scintillation counter.

-

A competition curve is generated by plotting the percentage of specific binding against the log concentration of the competitor.

-

The IC50 value is determined from the curve.

-

The RBA is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

-

E-SCREEN Cell Proliferation Assay

Principle: This assay utilizes the estrogen-dependent human breast cancer cell line, MCF-7, which expresses endogenous ERα. Estrogenic compounds stimulate the proliferation of these cells, and the extent of proliferation is proportional to the estrogenic potency of the compound.

Detailed Protocol:

-

Cell Culture and Maintenance:

-

MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Prior to the assay, cells are grown in a medium containing charcoal-dextran stripped FBS to remove endogenous steroids.

-

-

Assay Setup:

-

Cells are seeded into 96-well plates at a low density (e.g., 3,000-5,000 cells/well) in the steroid-free medium.

-

After allowing the cells to attach (e.g., 24 hours), the medium is replaced with fresh medium containing various concentrations of the test compound (this compound), a positive control (17β-estradiol), and a vehicle control.

-

-

Incubation:

-

The plates are incubated for a period of 6-7 days to allow for cell proliferation.

-

-

Quantification of Cell Proliferation:

-

At the end of the incubation period, cell proliferation is assessed using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

-

The absorbance is read using a plate reader.

-

-

Data Analysis:

-

A dose-response curve is generated by plotting the absorbance (proportional to cell number) against the log concentration of the test compound.

-

The EC50 (half-maximal effective concentration) is determined from the curve.

-

The relative proliferative effect (RPE) can be calculated by comparing the maximal proliferation induced by the test compound to that induced by 17β-estradiol.

-

Estrogen-Responsive Element (ERE) Reporter Gene Assay

Principle: This assay employs a cell line (e.g., T47D or a modified HeLa or HEK293 cell line) that has been genetically engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of EREs.[2][8][9] When an estrogenic compound activates the ER, the ER-ERE complex drives the expression of the reporter gene, leading to a measurable signal (e.g., light production for luciferase).

Detailed Protocol:

-

Cell Culture and Transfection (if not using a stable cell line):

-

The chosen cell line is cultured in appropriate media.

-

If a stable cell line is not used, cells are transiently co-transfected with an ER expression vector and an ERE-reporter plasmid.

-

-

Assay Setup:

-

Cells are seeded into 96-well plates.

-

After attachment, the cells are treated with various concentrations of the test compound (this compound), a positive control (17β-estradiol), and a vehicle control.

-

-

Incubation:

-

The plates are incubated for 24-48 hours to allow for gene expression.

-

-

Reporter Gene Assay:

-

The cells are lysed, and the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) is added.

-

The resulting signal (e.g., luminescence) is measured using a plate reader.

-

-

Data Analysis:

-

A dose-response curve is generated by plotting the reporter gene activity against the log concentration of the test compound.

-

The EC50 is determined from the curve.

-

The relative potency of the test compound can be calculated by comparing its EC50 to that of 17β-estradiol.

-

Conclusion

The in vitro estrogenic potency of this compound is predicted to be very low. This is based on the understanding that its parent compound, Mestranol, is a prodrug that requires O-demethylation to the potent estrogen, ethinylestradiol, for its primary biological activity.[1] The presence of the C3-methoxy group in this compound is a significant structural feature that severely limits high-affinity binding to the estrogen receptor. Furthermore, insights from related catechol estrogens suggest that 4-hydroxylation is unlikely to rescue, and may even further reduce, its affinity for the ER.

The experimental protocols detailed in this guide for ER competitive binding, E-SCREEN, and ERE reporter gene assays provide a robust framework for the empirical determination of the estrogenic potency of this compound and other novel compounds. A comprehensive evaluation using this tiered approach will enable researchers to accurately quantify its ability to interact with the estrogen receptor and elicit downstream estrogenic responses, thereby providing a definitive characterization of its endocrine-disrupting potential.

References

- Ball, P., & Knuppen, R. (1980). Catecholoestrogens (2- and 4-hydroxyoestrogens): chemistry, biogenesis, metabolism, occurrence and physiological significance. Acta Endocrinologica. Supplementum, 232, 1–127.

- Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138–153.

- Bonefeld-Jørgensen, E. C., Andersen, H. R., Rasmussen, T. H., & Vinggaard, A. M. (2001). Effect of highly bioaccumulated polychlorinated biphenyl congeners on estrogen and androgen receptor activity. Toxicology, 158(3), 141–153.

- Fang, H., Tong, W., Shi, L. M., Blair, R., Perkins, R., Branham, W., Hass, B. S., & Sheehan, D. M. (2001). Structure-activity relationships for a large diverse set of natural, synthetic, and environmental estrogens. Chemical Research in Toxicology, 14(3), 280–294.

- Jellinck, P. H., & Krey, L. (1989). Metabolism of [4-14C]estradiol by the rat uterus in vitro. Journal of Steroid Biochemistry, 32(4), 563-568.

- Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. A. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863–870.

- Legler, J., van den Brink, C. E., Brouwer, A., Murk, A. J., van der Saag, P. T., Vethaak, A. D., & van der Burg, B. (1999). Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line. Toxicological Sciences, 48(1), 55–66.

- Payne, J., Rajapakse, N., Wilkins, M., & Kortenkamp, A. (2000). Prediction and assessment of the effects of mixtures of four xenoestrogens. Environmental Health Perspectives, 108(10), 983–987.

- Routledge, E. J., & Sumpter, J. P. (1996). Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen. Environmental Toxicology and Chemistry, 15(3), 241–248.

- Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Serrano, F. O. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103 Suppl 7, 113–122.

- Van den Belt, K., Verheyen, R., & Witters, H. (2004). Comparison of vitellogenin responses in zebrafish and rainbow trout in estrogen screening. Ecotoxicology and Environmental Safety, 58(3), 354–365.

- Williams, J. G., Longcope, C., & Williams, K. I. (1975). Metabolism of 4-3-H- and 4-14-C-17alpha-ethynylestradiol 3-methyl ether (mestranol) by women. Steroids, 25(3), 343-354.

- Zacharewski, T. (1997). In vitro bioassays for assessing estrogenic substances. Environmental Science & Technology, 31(3), 613-623.

Sources

- 1. 4-Hydroxytamoxifen enhances sensitivity of estrogen receptor α-positive breast cancer to docetaxel in an estrogen and ZNF423 SNP-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyestrone, an Endogenous Estrogen Metabolite, Can Strongly Protect Neuronal Cells Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer [mdpi.com]

- 6. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-(hydroxyalkyl)estradiols and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2′,3′,4′-Trihydroxychalcone changes estrogen receptor α regulation of genes and breast cancer cell proliferation by a reprogramming mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxy Mestranol

Introduction

Mestranol, a synthetic estrogen, has been a component of oral contraceptives for decades. It is well-established that Mestranol itself is a prodrug, requiring metabolic activation to exert its biological effects. The primary active metabolite is ethinyl estradiol, formed through demethylation in the liver. However, the metabolic fate of Mestranol is more complex, leading to the formation of various hydroxylated derivatives, including 4-Hydroxy Mestranol. This guide provides a detailed technical overview of the mechanism of action of this compound, synthesizing available data on its formation, biological activities, and the experimental methodologies used for its evaluation.

Metabolic Pathways of Mestranol: The Genesis of this compound

The biological activity of Mestranol is intrinsically linked to its biotransformation. The predominant metabolic pathway is the O-demethylation of the 3-methoxy group to yield the highly potent estrogen, ethinyl estradiol. This conversion is primarily mediated by the cytochrome P450 enzyme, CYP2C9, in the liver.[1]

Beyond this primary activation step, Mestranol undergoes further metabolism, including aromatic hydroxylation, to produce catechol estrogens. The formation of this compound is a result of this hydroxylation at the C4 position of the steroid's A-ring. While the specific cytochrome P450 isozymes responsible for this 4-hydroxylation of Mestranol have not been definitively identified in the available literature, it is known that various CYP enzymes are capable of catalyzing the hydroxylation of steroids.[2][3]

Caption: Metabolic pathways of Mestranol.

Core Mechanism of Action of this compound

The mechanism of action of this compound, as a catechol estrogen, is multifaceted, encompassing both estrogenic and potentially unique biological activities.

Estrogenic Activity

Evidence suggests that this compound possesses oral estrogenicity. A key study by Kanojia (1977) described the synthesis of this compound and its subsequent biological evaluation in rats. The findings from the abstract of this study indicate that this compound exhibits estrogenic effects when administered orally.[4][5][6][7][8] The estrogenic actions of steroid hormones are mediated through their binding to and activation of estrogen receptors (ERs), primarily ERα and ERβ. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA, thereby modulating the transcription of target genes.

Caption: General mechanism of estrogen receptor activation.

Contragestational Activity

In addition to its estrogenic properties, this compound has been reported to exhibit contragestational activity. The same pivotal study by Kanojia (1977) indicated that this metabolite demonstrates anti-implantation effects in rats.[4][5][6][7][8] The precise mechanism of this contragestational effect is not fully elucidated in the available literature but is likely related to its estrogenic nature. The process of blastocyst implantation is highly dependent on a precise balance of estrogen and progesterone. Supraphysiological levels of estrogen during the pre-implantation phase can disrupt the uterine environment, rendering it hostile to implantation. This can occur through alterations in uterine receptivity, including changes in endometrial morphology, vascular permeability, and the expression of implantation-related genes.

Experimental Protocols for Biological Evaluation

The biological activities of this compound have been assessed using established in vivo assays in rodent models.

Rat Uterotrophic Assay for Estrogenicity

This assay is a standard method for evaluating the estrogenic potential of a compound.[1][9][10][11][12]

Protocol:

-

Animal Model: Immature, ovariectomized female rats are used to minimize the influence of endogenous estrogens.

-

Dosing: The test compound (this compound) is administered orally or via subcutaneous injection daily for a period of 3 to 7 days. A vehicle control group and a positive control group (e.g., treated with ethinyl estradiol) are included.

-

Endpoint: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).

-

Analysis: A statistically significant increase in uterine weight in the treated group compared to the vehicle control group indicates estrogenic activity.

Anti-Implantation Assay in Rats

This assay is employed to determine the contragestational effects of a substance.[13][14][15][16][17]

Protocol:

-

Animal Model: Mature female rats with regular estrous cycles are mated with fertile males. The day of finding sperm in the vaginal smear is designated as day 1 of pregnancy.

-

Dosing: The test compound is administered orally or subcutaneously during the pre-implantation period (e.g., days 1-5 of pregnancy).

-

Endpoint: On a later day of gestation (e.g., day 10), the rats are laparotomized, and the uterine horns are examined for the number of implantation sites.

-

Analysis: A significant reduction in the number of implantation sites in the treated group compared to the control group indicates anti-implantation activity.

Data Summary

The following table summarizes the known biological activities of Mestranol and its key metabolites. Quantitative data for this compound are limited in the publicly available literature.

| Compound | Primary Biological Role | Estrogenic Activity | Contragestational Activity | Key Metabolic Enzyme |

| Mestranol | Prodrug | Very Low | Not directly active | CYP2C9 (for demethylation) |

| Ethinyl Estradiol | Active Metabolite | High | High | - |

| This compound | Metabolite | Orally Active (in rats) | Present (in rats) | Putative CYPs |

Conclusion and Future Directions

The available evidence indicates that this compound is a biologically active metabolite of Mestranol, exhibiting both estrogenic and contragestational properties in vivo. Its mechanism of action is presumed to be mediated through the estrogen receptor, consistent with its structural similarity to other estrogens. However, a comprehensive understanding of its pharmacology is limited by the scarcity of publicly accessible, detailed studies.

Future research should focus on:

-

Receptor Binding Affinity: Determining the binding affinity of this compound for ERα and ERβ to quantify its potency relative to estradiol and ethinyl estradiol.

-

Enzyme Kinetics: Identifying the specific cytochrome P450 isozymes responsible for the 4-hydroxylation of Mestranol and determining the kinetics of this metabolic pathway.

-

In Vitro Studies: Utilizing cell-based assays to investigate the downstream effects of this compound on gene expression and cellular proliferation in estrogen-responsive tissues.

-

Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion of this compound to better understand its in vivo disposition.

A more thorough investigation into these areas will provide a clearer picture of the role of this compound in the overall pharmacological profile of Mestranol.

References

- Guengerich, F. P. (2009). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. Drug Metabolism and Disposition, 37(6), 1143-1149.

- Pediatric Oncall. (n.d.).

- Odlind, V., & Johansson, E. D. (1981). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Environmental health perspectives, 109(5), 521–530.

- BenchChem. (2025). An In-depth Technical Guide to Estradiol Receptor Binding Affinity and Kinetics.

- Urosphere. (n.d.). Uterotrophic bioassay in immature rats - A model for the testing and assessment of endocrine disrupting chemicals.

- Kanojia, R. M. (1977). Synthesis and biological evaluation of 2- and 4-hydroxymestranol. Steroids, 30(3), 343-348.

- Laws, S. C., et al. (2000). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Environmental health perspectives, 108(8), 715–722.

- Ohno, K., et al. (2002). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Analytical chemistry, 74(17), 4391–4396.

- Kanno, J., et al. (2001). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environmental health perspectives, 109(8), 785–794.

- Weatherman, R. V. (2012).

- Blair, R. M., et al. (2000). Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138–153.

- Request PDF. (n.d.). Corrigendum to “Synthesis and biological activities of some new dibenzopyranones and dibenzopyrans: search for potential estrogen receptor agonists and antagonists”.

- Request PDF. (n.d.).

- Request PDF. (n.d.). Study of Friedel-Crafts acylation and Baeyer-Villiger oxidation reactions on benzocycloheptanones and 1-tetralones in acid media.

- Request PDF. (n.d.). B(a)

- Adebayo, A. H., et al. (2014). Antifertility activity of aqueous ethanolic extract of Hymenocardia acida stem bark in female rats. Journal of ethnopharmacology, 156, 123–128.

- Chandrasekhar, S., & Chatterjee, S. N. (1995). Anti-implantation activity of antiestrogens and mifepristone. Contraception, 52(4), 257–261.

- Der Pharma Chemica. (2016).

- Prakash, A. O. (1985). Anti-implantation activity of some indigenous plants in rats.

- Connect Journals. (n.d.).

- Groves, J. T. (2016). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Annual review of biochemistry, 85, 427–451.

- Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Journal of personalized medicine, 11(7), 633.

- Preissner, S., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International journal of molecular sciences, 24(10), 8799.

- Lee, A. J., & Thomas, P. E. (1997). Mechanism of cytochrome P450-catalyzed aromatic hydroxylation of estrogens. Chemical research in toxicology, 10(7), 848–856.

- Al-Awad, S. A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Biomedicines, 11(6), 1730.

- Heydon, R., et al. (2003).

- St

- Ide, F., et al. (2004). Effects of sex hormones on rat tongue carcinoma induced by 4-nitroquinoline 1-oxide (4NQO). Oral oncology, 40(2), 168–174.

- Meeks, R. G., et al. (2001). Potential Estrogenic and Antiestrogenic Activity of the Cyclic Siloxane Octamethylcyclotetrasiloxane (D4) and the Linear Siloxane Hexamethyldisiloxane (HMDS) in Immature Rats Using the Uterotrophic Assay. Toxicological Sciences, 59(1), 143–153.

- Nicolaus, L. K., et al. (1992). Oral estrogen retains potency as an aversion agent in eggs: implications to studies of community ecology and wildlife management. Physiology & behavior, 51(6), 1281–1284.

- Hernandez-Plata, I., et al. (2023).

Sources

- 1. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. urosphere.com [urosphere.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antifertility activity of aqueous ethanolic extract of Hymenocardia acida stem bark in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-implantation activity of antiestrogens and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Anti-implantation activity of some indigenous plants in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. connectjournals.com [connectjournals.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy Mestranol

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Hydroxy Mestranol, a significant metabolite of the synthetic estrogen Mestranol, represents a molecule of considerable interest in the fields of pharmacology and drug development. As the understanding of estrogen metabolism and its implications for both therapeutic efficacy and potential side effects deepens, a thorough characterization of key metabolites is paramount. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational resource for researchers engaged in its study. By synthesizing available data and established analytical methodologies, this document aims to facilitate further investigation into the biological activity and clinical relevance of this important compound.

Molecular Identity and Structural Elucidation

This compound is a catechol estrogen, characterized by the introduction of a hydroxyl group at the C4 position of the aromatic A-ring of Mestranol. This structural modification has profound implications for its biological activity and metabolic fate.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Descriptors

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are estimated based on its chemical structure and data from analogous compounds due to a scarcity of direct experimental values in the public domain.

| Property | Value | Source |

| Molecular Formula | C21H26O3 | [1][2] |

| Molecular Weight | 326.44 g/mol | [1][2] |

| CAS Number | 65694-22-6 | [1] |

| Appearance | White to off-white crystalline solid (presumed) | Inferred from parent compound |

| Melting Point | Not explicitly reported. Estimated to be in the range of 140-160 °C based on Mestranol (150-151 °C) and other hydroxylated steroids. | |

| Boiling Point | 465.1 °C at 760 mmHg (Predicted) | |

| Density | 1.22 g/cm³ (Predicted) | |

| pKa | Not explicitly reported. The phenolic hydroxyl group is expected to have a pKa in the range of 9-11, similar to other phenolic steroids. |

Spectroscopic and Analytical Characterization

A robust analytical framework is essential for the unambiguous identification and quantification of this compound in various matrices. This section outlines key spectroscopic techniques and a representative chromatographic method.

Spectroscopic Data

-